

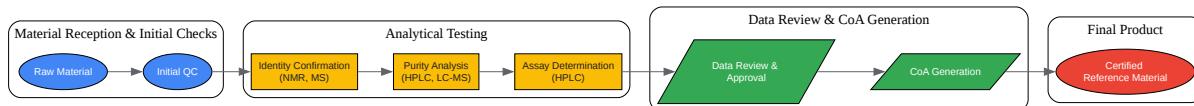
# Decoding the Certificate of Analysis for Cefotaxime-d3: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cefotaxime-d3

Cat. No.: B15556599


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for **Cefotaxime-d3**, a deuterated analog of the third-generation cephalosporin antibiotic, Cefotaxime. **Cefotaxime-d3** is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of the parent drug.<sup>[1]</sup> Understanding the data presented in its CoA is critical for ensuring the quality, identity, and purity of this reference material, which ultimately underpins the reliability of research and development data.

## Overview of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. It is a critical component of quality control and assurance. The workflow for generating a CoA for a pharmaceutical reference standard like **Cefotaxime-d3** involves a series of rigorous tests, each with its own detailed protocol and acceptance criteria.



[Click to download full resolution via product page](#)

**Figure 1:** General workflow for generating a Certificate of Analysis.

## Product Information and Specifications

This section of the CoA provides fundamental details about the **Cefotaxime-d3** material.

| Parameter          | Specification                                                                                                 | Source                                  |
|--------------------|---------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Product Name       | Cefotaxime-d3                                                                                                 |                                         |
| Catalog Number     | Varies by supplier                                                                                            | <a href="#">[2]</a>                     |
| CAS Number         | Not explicitly available for the deuterated form in search results. The unlabelled sodium salt is 64485-93-4. | <a href="#">[3]</a>                     |
| Molecular Formula  | $C_{16}H_{14}D_3N_5O_7S_2$                                                                                    |                                         |
| Molecular Weight   | 458.48 g/mol                                                                                                  |                                         |
| Appearance         | Off-White to White Solid                                                                                      | <a href="#">[4]</a>                     |
| Solubility         | Soluble in DMSO and Methanol                                                                                  | <a href="#">[4]</a>                     |
| Storage Conditions | -20°C, protected from light and moisture. <a href="#">[4]</a> <a href="#">[2]</a>                             | <a href="#">[4]</a> <a href="#">[2]</a> |

## Analytical Data and Experimental Protocols

This core section of the guide details the analytical tests performed to certify the **Cefotaxime-d3** standard, along with the methodologies employed.

### Identity Confirmation

The identity of **Cefotaxime-d3** is unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

<sup>1</sup>H-NMR spectroscopy provides detailed information about the molecular structure of the compound. For **Cefotaxime-d3**, the key is to confirm the overall structure of Cefotaxime and the location of the deuterium atoms. The deuterium substitution is typically on the methoxy group, which simplifies the <sup>1</sup>H-NMR spectrum in that region compared to the non-deuterated form.[5]

Table 1: Representative <sup>1</sup>H-NMR Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Assignment                     |
|----------------------------------|--------------|--------------------------------|
| 9.53                             | d            | -NH- (amide)                   |
| 7.25                             | s            | Thiazole-H                     |
| 5.77                             | d            | H-7                            |
| 5.10                             | d            | H-6                            |
| 4.95                             | d            | -CH <sub>2</sub> - (acetate)   |
| 3.13, 3.45                       | ABq          | -S-CH <sub>2</sub> -           |
| 1.91                             | s            | -CH <sub>3</sub> (acetate)     |
| Absent                           | -            | -OCH <sub>3</sub> (deuterated) |

#### Experimental Protocol: <sup>1</sup>H-NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the **Cefotaxime-d3** standard is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>.[5]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz) is used for analysis.[6]
- Data Acquisition: The <sup>1</sup>H-NMR spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
- Data Analysis: The chemical shifts, multiplicities, and integration values of the observed signals are compared to the expected structure of **Cefotaxime-d3** and a reference spectrum if available. The absence of a signal around 3.8-4.0 ppm confirms the deuteration of the methoxy group.

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity and the incorporation of deuterium atoms.

Table 2: Representative Mass Spectrometry Data

| Ionization Mode                | Mass-to-Charge Ratio<br>(m/z) | Interpretation                                  |
|--------------------------------|-------------------------------|-------------------------------------------------|
| Electrospray Ionization (ESI+) | $[M+H]^+ = 459.08$            | Confirms the molecular weight of Cefotaxime-d3. |

Experimental Protocol: LC-MS

- Sample Preparation: A dilute solution of **Cefotaxime-d3** is prepared in a suitable solvent mixture, such as acetonitrile and water.
- Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), often an ion trap or triple quadrupole instrument, is used.[7][8]
- Chromatographic Separation: While not strictly necessary for identity confirmation, a brief chromatographic separation on a C18 column can be performed.
- Mass Analysis: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source, and the mass spectrum is acquired in positive ion mode.[7] The observed molecular ion peak is compared to the calculated molecular weight of **Cefotaxime-d3**.

## Purity and Assay Determination

The purity and assay of **Cefotaxime-d3** are typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

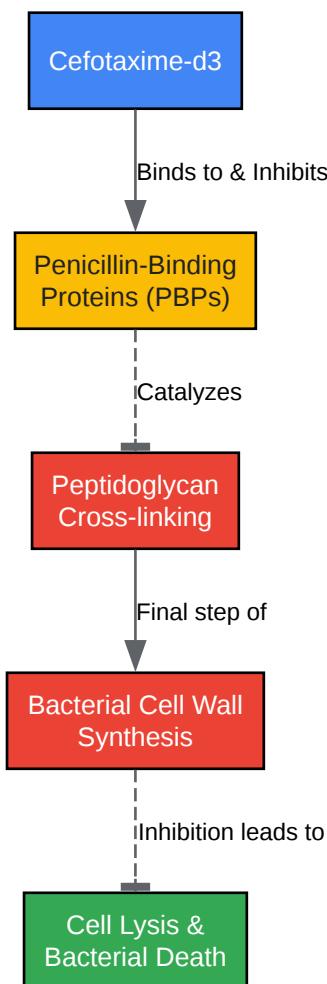
Table 3: Representative HPLC Purity and Assay Data

| Parameter        | Result         | Acceptance Criteria |
|------------------|----------------|---------------------|
| Purity (by HPLC) | ≥ 98.0%        | ≥ 98.0%             |
| Assay (by HPLC)  | 95.0% - 105.0% | 95.0% - 105.0%      |

### Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m), and a data acquisition system is used.[9][10]
- Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. [9][11][12] A typical composition could be a ratio of buffer to acetonitrile of 85:15 (v/v).[12]
- Chromatographic Conditions:
  - Flow Rate: Isocratic flow rate of 1.0 mL/min.[9][10]
  - Column Temperature: 30 °C.[9][10]
  - Injection Volume: 20  $\mu$ L.[9][10]
  - Detection Wavelength: 235 nm or 254 nm.[9][13]
- Sample and Standard Preparation:
  - Standard Solution: A precisely weighed amount of a certified Cefotaxime reference standard is dissolved in the mobile phase to a known concentration.
  - Sample Solution: A precisely weighed amount of the **Cefotaxime-d3** sample is dissolved in the mobile phase to a similar concentration as the standard.
- Data Analysis:
  - Purity: The chromatogram of the **Cefotaxime-d3** sample is analyzed. The area of the main peak is expressed as a percentage of the total area of all peaks to determine the purity.

- Assay: The peak area of the **Cefotaxime-d3** sample is compared to the peak area of the certified reference standard of a known concentration. The assay is calculated based on this comparison.


## Chemical Structure and Mechanism of Action

Understanding the structure of **Cefotaxime-d3** and its mechanism of action is fundamental to its application.

[Click to download full resolution via product page](#)

**Figure 2:** Chemical structure of Cefotaxime. The -d3 designation indicates the three hydrogen atoms on the methoxy group (-OCH<sub>3</sub>) are replaced with deuterium.

Cefotaxime, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[14][15]</sup> It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.<sup>[14][16][17]</sup> This disruption of the cell wall integrity leads to cell lysis and bacterial death.<sup>[14][16]</sup> The presence of the methoxyimino group in its structure confers stability against many  $\beta$ -lactamase enzymes, which are a common mechanism of bacterial resistance.<sup>[14]</sup>



[Click to download full resolution via product page](#)

**Figure 3:** Simplified signaling pathway of Cefotaxime's mechanism of action.

## Conclusion

The Certificate of Analysis for **Cefotaxime-d3** is a testament to the rigorous quality control measures undertaken to ensure its suitability as a reference standard. For researchers, scientists, and drug development professionals, a thorough understanding of the data presented in the CoA, from identity and purity to the detailed experimental protocols, is paramount for generating accurate and reproducible results in their studies. This guide provides the foundational knowledge to interpret these critical documents effectively.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. clinivex.com [clinivex.com]
- 3. Cefotaxime-d3 | CAS | LGC Standards [lgcstandards.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. rjpbc.com [rjpbc.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. researchgate.net [researchgate.net]
- 9. ojs.wiserpub.com [ojs.wiserpub.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. Cefotaxime - Wikipedia [en.wikipedia.org]
- 15. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]
- 17. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Decoding the Certificate of Analysis for Cefotaxime-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556599#cefotaxime-d3-certificate-of-analysis-explained>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)